

Technical Guide: Spectroscopic Analysis of Acid Blue 182

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 182

Cat. No.: B13450863

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. **Acid Blue 182**, a synthetic anthraquinone dye. It includes key identification and physicochemical data, along with detailed, representative experimental protocols for its analysis using UV-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS).

Core Compound Information

Acid Blue 182 is a water-soluble anionic dye characterized by its complex aromatic structure containing two sulfonate groups, which enhance its solubility in aqueous media.^[1] It is primarily used in the textile industry for dyeing fabrics such as wool, silk, and nylon.^{[1][2]}

Parameter	Value	Reference
CI Name	Acid Blue 182	[2]
CAS Number	12219-26-0	[2] [3]
Molecular Formula	C ₂₃ H ₁₇ N ₃ Na ₂ O ₉ S ₂	[3]
Molecular Weight	589.5 g/mol	[3]
IUPAC Name	disodium;4-[[4-(acetyl methylamino)-2-sulfonatophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate	[3]
Monoisotopic Mass	589.02016004 Da	[3]

Spectroscopic Data

UV-Visible Spectroscopy

The electronic absorption spectrum of **Acid Blue 182** in an aqueous solution is characterized by a distinct maximum absorption peak in the visible region, which is responsible for its blue color.

Parameter	Value	Solvent
λ _{max} (Maximum Absorbance Wavelength)	598 nm	Aqueous

Note: A complete, high-resolution UV-Vis spectrum is not publicly available. The λ_{max} value is a key identifier.

Mass Spectrometry

Detailed mass spectrometry data for **Acid Blue 182** is not widely published. However, based on its structure and the common behavior of sulfonated dyes, the following represents expected results from Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

Parameter	Expected m/z Value	Description
$[M-2Na+2H]^{2-}$	271.53	Doubly charged parent molecule
$[M-2Na+H]^-$	544.05	Singly charged parent molecule
Fragment Ions	Varies	Expected fragmentation would involve the loss of sulfonate groups (SO_3 , ~80 m/z) and cleavage of the amine linkage.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of **Acid Blue 182**.

UV-Visible Spectroscopy Protocol

This protocol outlines the procedure for determining the UV-Vis absorption spectrum of **Acid Blue 182**.

Objective: To determine the maximum absorption wavelength (λ_{max}) and the absorption spectrum of **Acid Blue 182** in an aqueous solution.

Materials and Equipment:

- **Acid Blue 182** powder
- Deionized water (or other appropriate spectroscopic grade solvent)
- Volumetric flasks and pipettes
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of Stock Solution: Accurately weigh a small amount of **Acid Blue 182** powder and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
- Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards of lower concentrations.
- Instrument Setup:
 - Turn on the spectrophotometer and allow it to warm up.
 - Set the wavelength range for scanning (e.g., 300-800 nm).
- Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the sample) and place it in the reference and sample holders to record a baseline.
- Sample Measurement:
 - Rinse a sample cuvette with one of the working solutions of **Acid Blue 182**, then fill it.
 - Place the cuvette in the sample holder of the spectrophotometer.
 - Initiate the scan to record the absorbance spectrum.
- Data Analysis:
 - Identify the wavelength at which the maximum absorbance occurs (λ_{max}).
 - Plot absorbance vs. wavelength to visualize the spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

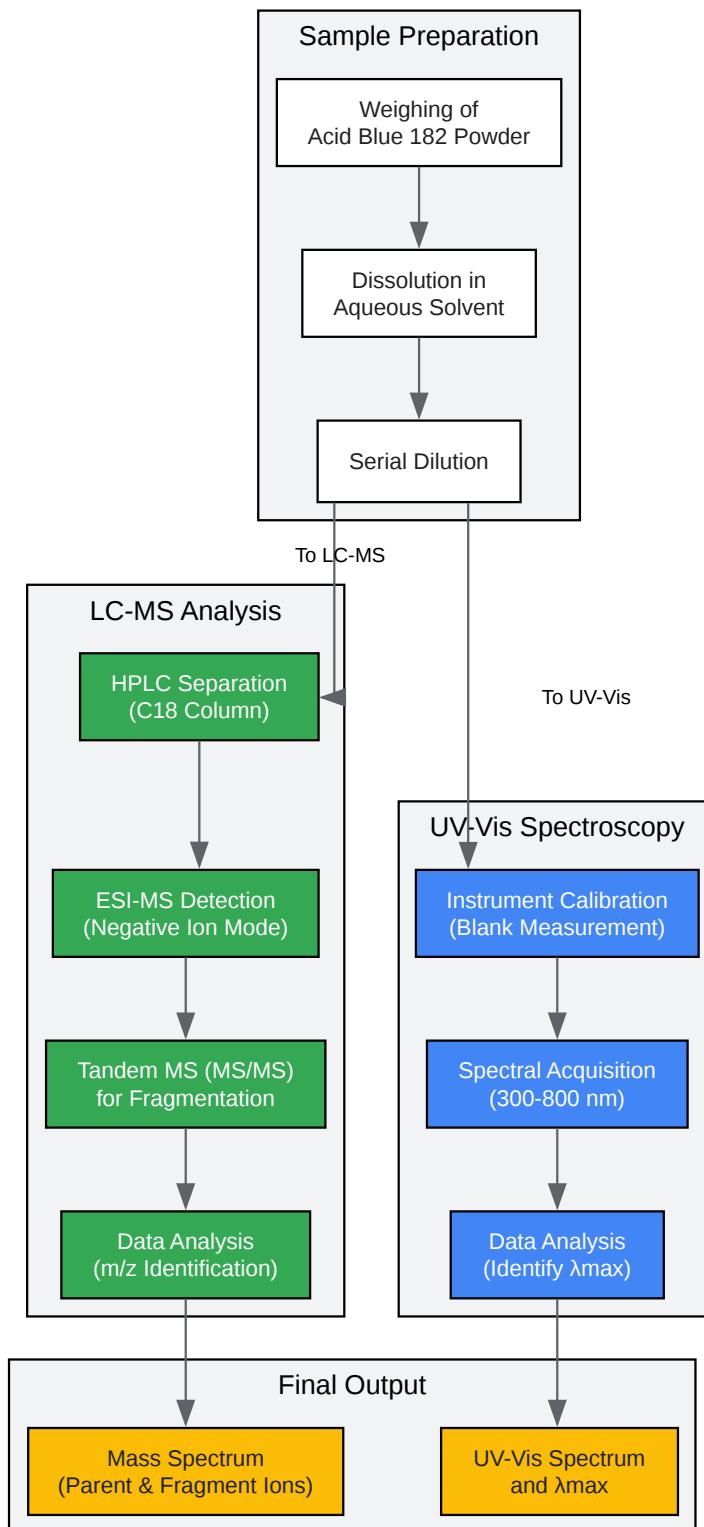
This protocol describes a general method for the analysis of **Acid Blue 182** using Liquid Chromatography-Mass Spectrometry with an Electrospray Ionization source.

Objective: To determine the mass-to-charge ratio (m/z) of the parent ion and characteristic fragment ions of **Acid Blue 182**.

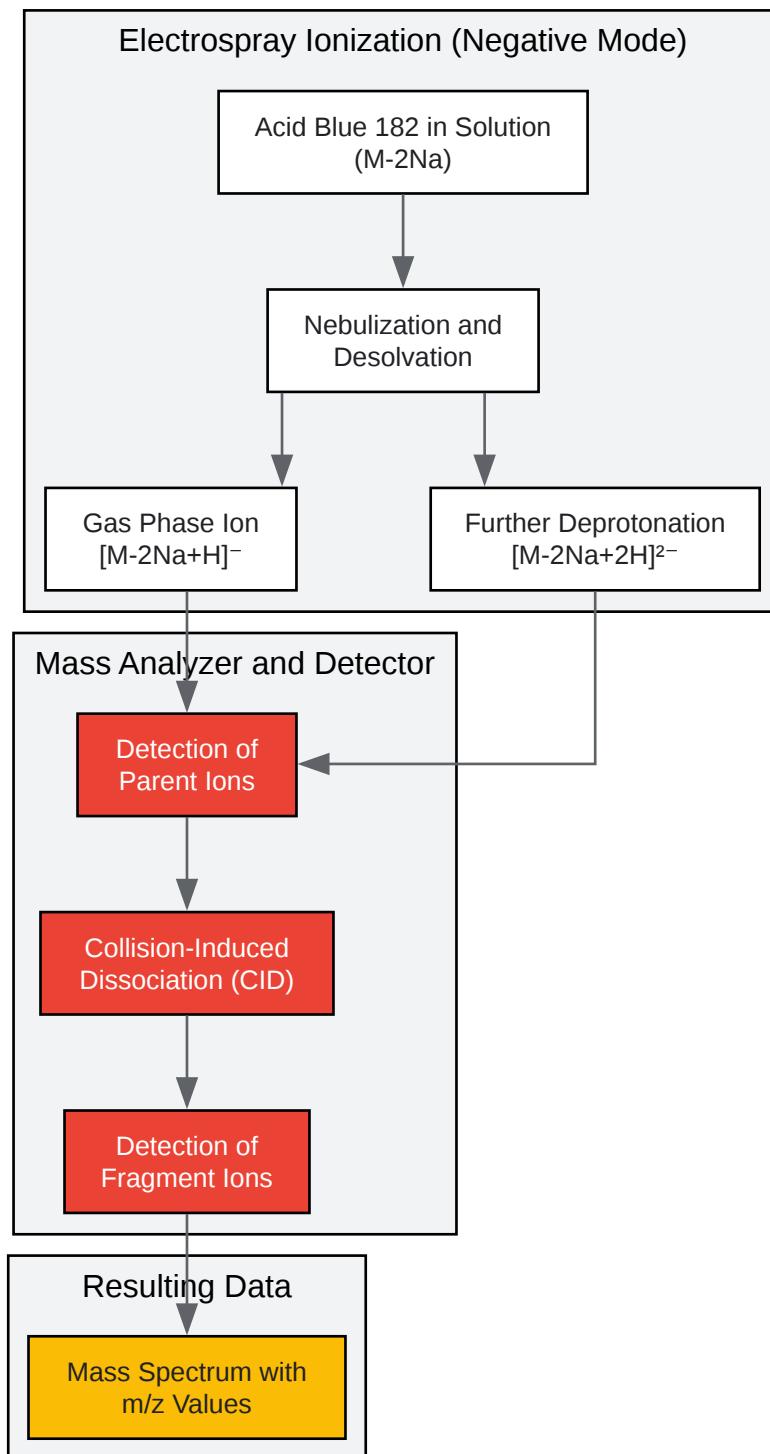
Materials and Equipment:

- Acid Blue 182 sample solution
- HPLC-grade solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
- High-Performance Liquid Chromatography (HPLC) system
- Mass spectrometer with an Electrospray Ionization (ESI) source
- C18 HPLC column

Procedure:


- Sample Preparation: Prepare a dilute solution of Acid Blue 182 in the mobile phase.
- LC-MS System Setup:
 - Equilibrate the HPLC system with the chosen mobile phase. A common mobile phase for sulfonated dyes is a gradient of water and acetonitrile with a modifier like ammonium acetate.
 - Set the ESI-MS to negative ion mode, as the sulfonate groups are readily deprotonated.
 - Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
- Injection and Separation:
 - Inject the sample solution into the HPLC system.
 - The compound will be separated from impurities on the C18 column.
- Mass Spectrometric Detection:
 - As the analyte elutes from the column, it enters the ESI source where it is ionized.
 - Acquire mass spectra in full scan mode to identify the parent ion.
 - Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and detect the characteristic fragment ions.

- Data Analysis:
 - Determine the m/z of the parent ion(s) from the full scan spectrum.
 - Analyze the MS/MS spectrum to identify the fragmentation pattern.


Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a dye sample like **Acid Blue 182**.

General Workflow for Spectroscopic Analysis of Acid Blue 182

[Click to download full resolution via product page](#)**Caption: General Workflow for Spectroscopic Analysis of Acid Blue 182.**

Conceptual Pathway of ESI-MS for Acid Blue 182

[Click to download full resolution via product page](#)

Caption: Conceptual Pathway of ESI-MS for **Acid Blue 182**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 12219-26-0: C.I. Acid Blue 182 | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. C.I. Acid Blue 182 | C23H17N3Na2O9S2 | CID 20846229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Acid Blue 182]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13450863#acid-blue-182-spectroscopic-data-uv-vis-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com